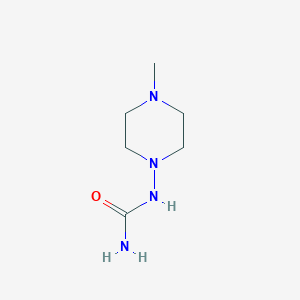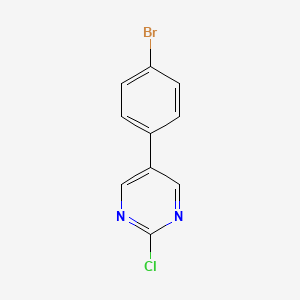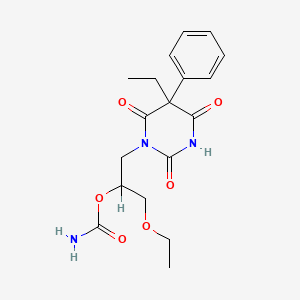
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) is a complex organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for their central nervous system depressant effects. This particular compound is characterized by its unique chemical structure, which includes a barbituric acid core with various functional groups attached.
準備方法
The synthesis of barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) involves multiple steps. The general synthetic route includes the following steps:
Formation of Barbituric Acid Core: The synthesis begins with the formation of the barbituric acid core, which is typically achieved through the condensation of urea and malonic acid derivatives under acidic conditions.
Functional Group Addition: The next step involves the introduction of the ethoxy and hydroxypropyl groups. This is usually done through nucleophilic substitution reactions, where appropriate reagents are used to introduce these groups onto the barbituric acid core.
Carbamate Formation: The final step involves the formation of the carbamate ester. This is typically achieved by reacting the intermediate compound with an appropriate carbamoyl chloride under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
化学反応の分析
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and hydroxypropyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbituric acid core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Hydrolysis: The carbamate ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of the carbonyl groups may yield alcohols.
科学的研究の応用
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound is used to study the effects of barbiturates on the central nervous system and their interactions with various receptors.
Medicine: The compound has potential therapeutic applications as a sedative and hypnotic agent. It is also being investigated for its potential use in the treatment of certain neurological disorders.
Industry: In the industrial sector, the compound is used in the synthesis of various polymers and materials with specific properties.
作用機序
The mechanism of action of barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this mechanism.
類似化合物との比較
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, they differ in their functional groups and pharmacological properties. For example:
Phenobarbital: Known for its long-acting sedative effects and is commonly used in the treatment of epilepsy.
Pentobarbital: Has a shorter duration of action and is used as a sedative and anesthetic agent.
Secobarbital: Known for its rapid onset of action and is used as a short-term sedative and hypnotic agent.
特性
CAS番号 |
64038-08-0 |
|---|---|
分子式 |
C18H23N3O6 |
分子量 |
377.4 g/mol |
IUPAC名 |
[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate |
InChI |
InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25) |
InChIキー |
UNPWLFIDFLLMKR-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


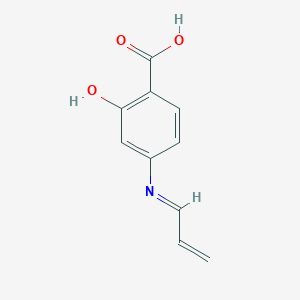
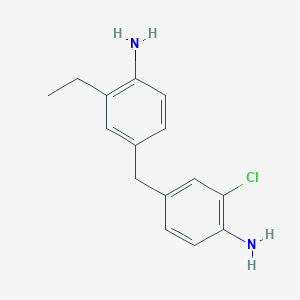
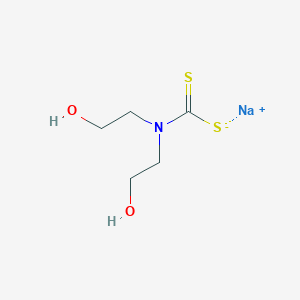
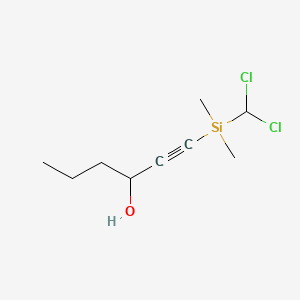
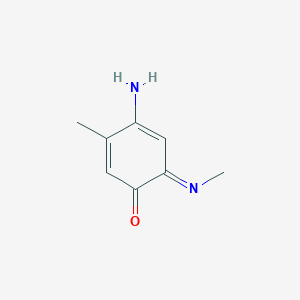
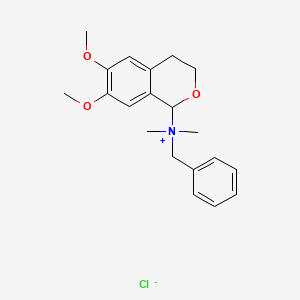
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)
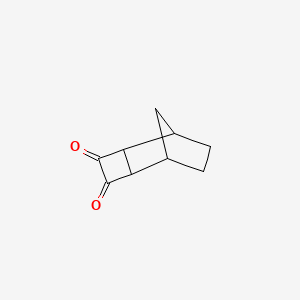

![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
